molecular formula C7H10BrN3 B14858902 6-(2-Aminoethyl)-4-bromopyridin-2-amine

6-(2-Aminoethyl)-4-bromopyridin-2-amine

Cat. No.: B14858902
M. Wt: 216.08 g/mol
InChI Key: YRVZZFOXIXGPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Aminoethyl)-4-bromopyridin-2-amine is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-4-bromopyridin-2-amine typically involves the bromination of 2-aminopyridine followed by the introduction of the aminoethyl group. One common method involves the following steps:

    Bromination: 2-aminopyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position of the pyridine ring.

    Aminoethylation: The resulting 4-bromo-2-aminopyridine is then reacted with ethylenediamine under reflux conditions to introduce the aminoethyl group at the 6-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-4-bromopyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.

    Oxidation and Reduction: The aminoethyl group can undergo oxidation to form imines or reduction to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, imines, secondary amines, and biaryl or vinyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2-Aminoethyl)-4-bromopyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyridine derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-4-bromopyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with the active site of the target, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-aminopyridine: Lacks the aminoethyl group, making it less versatile in forming hydrogen bonds or electrostatic interactions.

    6-(2-Aminoethyl)pyridine: Lacks the bromine atom, reducing its potential for halogen bonding.

    2-Amino-4-bromopyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.

Uniqueness

6-(2-Aminoethyl)-4-bromopyridin-2-amine is unique due to the presence of both the aminoethyl group and the bromine atom, which allows for a wide range of chemical reactions and interactions with molecular targets. This dual functionality makes it a valuable compound in various fields of scientific research.

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

6-(2-aminoethyl)-4-bromopyridin-2-amine

InChI

InChI=1S/C7H10BrN3/c8-5-3-6(1-2-9)11-7(10)4-5/h3-4H,1-2,9H2,(H2,10,11)

InChI Key

YRVZZFOXIXGPFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.